AS-99 TFA: A First-in-Class ASH1L Inhibitor for MLL-Rearranged Leukemia
AS-99 TFA: A First-in-Class ASH1L Inhibitor for MLL-Rearranged Leukemia
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AS-99 TFA, a potent and selective first-in-class inhibitor of the histone methyltransferase ASH1L, for its application in Mixed-Lineage Leukemia (MLL)-rearranged leukemia research. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for utilizing AS-99 TFA as a research tool.
Introduction to MLL-Rearranged Leukemia and ASH1L
Mixed-lineage leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL gene on chromosome 11q23.[1][2] These translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes, most notably the HOXA gene cluster and MEIS1.[1][3][4] This leads to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts. MLL-rearranged leukemias are common in infant and pediatric acute leukemias and are associated with a poor prognosis.
ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). Emerging research has identified ASH1L as a critical co-factor for the oncogenic activity of MLL fusion proteins. By mediating H3K36me2 at the promoter regions of MLL target genes, ASH1L facilitates their transcriptional activation, thereby promoting leukemogenesis. The enzymatic SET domain of ASH1L has been validated as a druggable target for the treatment of MLL-rearranged leukemia.
AS-99 TFA: A Potent and Selective ASH1L Inhibitor
AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of ASH1L. It demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.
Mechanism of Action
AS-99 TFA exerts its anti-leukemic effects by directly inhibiting the histone methyltransferase activity of ASH1L. This inhibition leads to a reduction in H3K36me2 levels at the regulatory regions of MLL fusion protein target genes. The subsequent downregulation of key pro-leukemic genes, such as HOXA9, MEIS1, FLT3, MEF2C, and DLX2, disrupts the oncogenic transcriptional program driven by the MLL fusion protein, ultimately leading to cell cycle arrest, apoptosis, and differentiation of the leukemic cells.
Quantitative Data Presentation
In Vitro Activity of AS-99 TFA
| Parameter | Value | Cell Lines | Comments |
| IC50 | 0.79 µM | - | Histone methyltransferase inhibitor activity. |
| Kd | 0.89 µM | - | Binding affinity to ASH1L SET domain. |
| GI50 | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8 | Inhibition of cell growth in MLL-rearranged leukemia cell lines. |
| Selectivity | >100-fold | Panel of 20 HMTs | No significant inhibition observed at 50 µM against other histone methyltransferases. |
In Vivo Efficacy and Pharmacokinetics of AS-99 TFA
| Parameter | Value | Animal Model | Administration |
| Dosage | 30 mg/kg | Xenotransplantation mouse model (MV4;11 cells) | Intraperitoneal (i.p.), once daily (q.d.) for 14 days. |
| AUC (i.v.) | 9701 hrng/mL | Mouse | Intravenous |
| AUC (i.p.) | 10,699 hrng/mL | Mouse | Intraperitoneal |
| Half-life | ~5-6 hours | Mouse | i.v. and i.p. |
| Cmax | >10 µM | Mouse | i.v. and i.p. |
| Efficacy | 65% reduction in bioluminescence | Xenotransplantation mouse model (MV4;11 cells) | Compared to vehicle-treated controls. |
| Toxicity | No significant effect on blood counts | Normal mice | Same treatment schedule as leukemia model. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of AS-99 TFA on the viability of leukemia cell lines.
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Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Compound Treatment: Prepare serial dilutions of AS-99 TFA in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in leukemia cells treated with AS-99 TFA using flow cytometry.
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Cell Treatment: Treat leukemia cells with various concentrations of AS-99 TFA for a specified period (e.g., 7 days).
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Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay
This protocol is for assessing changes in H3K36me2 marks at specific genomic loci in response to AS-99 TFA treatment.
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Cell Preparation: Harvest fresh, unfixed leukemia cells (typically 50,000 to 500,000 cells).
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Nuclei Isolation: Isolate nuclei from the cells.
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Antibody Incubation: Incubate the nuclei with a primary antibody specific for H3K36me2.
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pA-MNase Binding: Add Protein A-MNase, which will bind to the antibody-chromatin complex.
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MNase Activation: Activate the MNase with Ca2+ to cleave the DNA surrounding the antibody-binding site.
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Fragment Release: Release the cleaved chromatin fragments.
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DNA Purification: Purify the DNA fragments.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
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Data Analysis: Analyze the sequencing data to identify regions with altered H3K36me2 levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the expression levels of MLL fusion target genes following AS-99 TFA treatment.
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RNA Extraction: Treat leukemia cells with AS-99 TFA for a desired time and extract total RNA using a suitable method.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
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qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, gene-specific primers (for genes like HOXA9, MEIS1, etc.), and a fluorescent dye (e.g., SYBR Green) or a probe.
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Amplification and Detection: Perform the qRT-PCR in a real-time PCR machine.
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Data Analysis: Analyze the amplification data, normalize the expression of target genes to a housekeeping gene (e.g., HPRT1), and calculate the fold change in gene expression compared to vehicle-treated cells.
In Vivo Xenotransplantation Mouse Model
This protocol is for evaluating the in vivo efficacy of AS-99 TFA against MLL-rearranged leukemia.
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Cell Line Preparation: Use a human MLL-rearranged leukemia cell line (e.g., MV4;11) engineered to express luciferase for bioluminescence imaging.
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Xenotransplantation: Transplant the leukemia cells into immunocompromised mice (e.g., NSG mice).
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Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging.
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Drug Administration: Once the leukemia is established, treat the mice with AS-99 TFA (e.g., 30 mg/kg, i.p., daily) or vehicle control.
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Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period. At the end of the study, collect peripheral blood, spleen, and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry.
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Toxicity Assessment: Monitor the general health and body weight of the mice. At the end of the study, perform complete blood counts to assess for any hematological toxicity.
Experimental and Logical Workflow Visualization
Conclusion
AS-99 TFA represents a significant advancement in the targeted therapy landscape for MLL-rearranged leukemias. Its novel mechanism of action, potent preclinical activity, and well-characterized profile make it an invaluable tool for researchers investigating the epigenetic dependencies of this aggressive disease. This guide provides the foundational knowledge and experimental frameworks to facilitate further research and development in this critical area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
